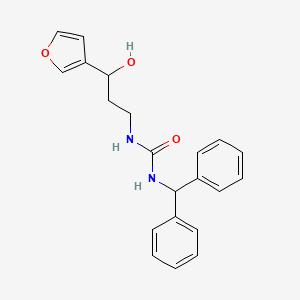
1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
Wissenschaftliche Forschungsanwendungen
Oxidative Esterification Using Urea Derivatives :
- Urea derivatives have been utilized in solvent- and metal-free oxidative esterification reactions. A study by Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of urea-2,2-dihydroperoxypropane for transforming various aromatic aldehydes into their corresponding benzoate derivatives under mild conditions, showcasing the utility of urea derivatives in organic synthesis (Khosravi, Khalaji, & Naserifar, 2017).
Bromophenol Derivatives from Marine Algae :
- Research into bromophenol derivatives from marine sources has identified compounds with significant radical-scavenging activity. Li et al. (2008) isolated urceolatin, a bromophenol with a unique structure and potent antioxidant properties from Polysiphonia urceolata (Li et al., 2008).
Hindered Ureas as Reactive Intermediates :
- Hutchby et al. (2009) explored hindered ureas as masked isocyanates, showing their reactivity with various nucleophiles under neutral conditions. This study highlights the potential of trisubstituted ureas in synthetic chemistry, particularly in the preparation of amine derivatives (Hutchby et al., 2009).
Furan-Based Hydroxamic Acids as Enzyme Inhibitors :
- Ohemeng et al. (1994) synthesized benzofuran hydroxamic acids as potent inhibitors of 5-lipoxygenase, demonstrating the therapeutic potential of furan derivatives in drug discovery (Ohemeng et al., 1994).
Synthetic Approaches to Furan Derivatives :
- Nemoto et al. (2004) reported on the chiral resolution and determination of absolute configuration of 2-alkanols using a cyclopenta[b]furan derivative, indicating the relevance of furan compounds in stereochemical analysis (Nemoto et al., 2004).
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19(18-12-14-26-15-18)11-13-22-21(25)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,24H,11,13H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOSAMKUTRRKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=COC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


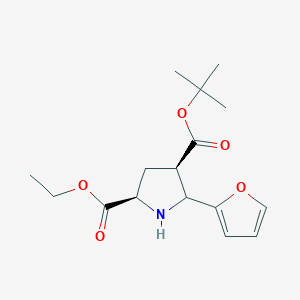
![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)
![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)
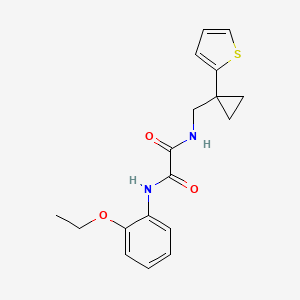
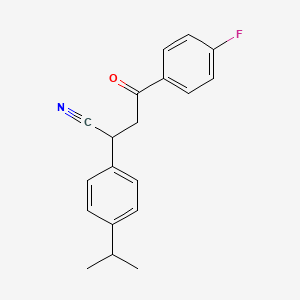
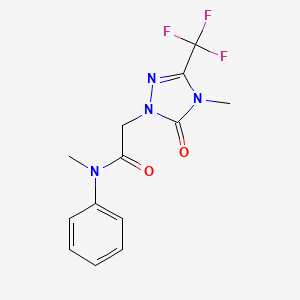
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)